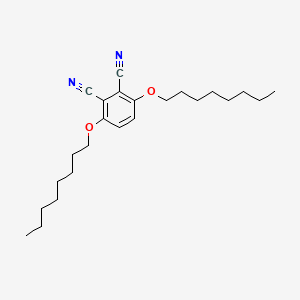

3,6-Dioctyloxyphthalonitrile

Description

Significance of Substituted Phthalonitriles in Macrocyclic Chemistry

Substituted phthalonitriles are aromatic compounds containing two adjacent nitrile (-CN) groups on a benzene (B151609) ring, which is further modified with various functional substituents. They are the primary and most popular building blocks for the templated cyclotetramerization reaction that forms phthalocyanines (Pcs), a class of intensely colored, highly stable, and synthetically versatile macrocycles. researchgate.netnih.gov Phthalocyanines and their analogues are of significant interest due to their wide-ranging applications in electronic devices, dye-sensitized solar cells, photodynamic therapy, and as functional dyes. beilstein-journals.org

The true power of phthalonitrile (B49051) precursors lies in the substituents they carry. The nature, number, and position of these substituents on the initial phthalonitrile molecule directly dictate the physicochemical properties of the resulting macrocycle. nih.gov By strategically choosing substituted phthalonitriles, scientists can fine-tune critical characteristics of the final phthalocyanine (B1677752), such as:

Solubility: Attaching long alkyl or alkoxy chains can overcome the inherent tendency of the large, flat phthalocyanine molecules to aggregate and precipitate, making them processable in common organic solvents. beilstein-journals.org

Electronic Properties: Introducing electron-donating or electron-withdrawing groups can modify the energy levels of the frontier molecular orbitals, altering the absorption and emission spectra, and the electrochemical behavior of the macrocycle. beilstein-journals.orgresearchgate.net

Self-Assembly and Supramolecular Organization: Specific substituents can direct the way phthalocyanine molecules arrange themselves in the solid state or in thin films, leading to the formation of ordered structures like columnar liquid crystals, which are crucial for applications in organic electronics.

The synthesis of unsymmetrical phthalocyanines (e.g., A3B or AABB type) through the mixed condensation of two different phthalonitrile precursors further expands the possibilities for creating highly tailored materials. nih.govacs.org However, controlling the reactivity of different phthalonitriles to achieve the desired product selectively remains a key challenge in synthetic macrocyclic chemistry. rsc.org

Role of 3,6-Dioctyloxyphthalonitrile as a Key Precursor for Tailored Material Synthesis

This compound is a phthalonitrile derivative where two octyloxy chains (-OC₈H₁₇) are attached to the benzene ring at the 3- and 6-positions. This specific substitution pattern is significant because these positions are "non-peripheral" or "α-positions" with respect to the final phthalocyanine macrocycle.

This compound is a crucial precursor for several reasons:

Synthesis of Symmetrically Substituted Phthalocyanines: Self-condensation of this compound leads to the formation of 1,4,8,11,15,18,22,25-octa(octyloxy)phthalocyanine. The eight long, flexible octyloxy chains confer excellent solubility and promote the formation of liquid crystalline phases. grafiati.com

Access to Unsymmetrical "Push-Pull" Systems: It serves as the electron-donating component in mixed condensation reactions with electron-deficient phthalonitriles, such as 3,4,5,6-tetrachlorophthalonitrile. icm.edu.placs.orgacs.org This creates unsymmetrical A₃B-type phthalocyanines with an internal electronic polarization (a "push-pull" effect), which is highly desirable for nonlinear optics and photovoltaic applications.

Formation of Novel Hybrid Macrocycles: Research has demonstrated its use in the statistical cross-condensation with other functional dinitriles, such as those bearing tetrathiafulvalene (B1198394) (TTF) units. clockss.org This allows for the creation of unsymmetrical phthalocyanines fused with one to three electroactive TTF moieties, combining the properties of both systems. clockss.orgresearchgate.net

Porphyrazine and Polynuclear System Synthesis: Its utility extends beyond phthalocyanines. It has been used as a starting component (Component A) in the synthesis of unsymmetrical porphyrazines of A₃B, AABB, and ABAB types by reacting with other precursors like 5,6-diphenyl-2,3-dicyanopyrazine (Component B). researchgate.net It has also been reacted with dicyanophthalocyanine precursors to create larger, fused polynuclear systems with extended π-conjugation. worldscientific.com

The synthesis of this compound itself has been optimized. While early methods involving the etherification of 2,3-dicyanohydroquinone (B1218488) with alkyl halides in acetone (B3395972) were slow and low-yielding, a significant improvement was achieved by changing the solvent to dimethylformamide (DMF), leading to quantitative yields in a much shorter time. arkat-usa.org

| Reactants | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2,3-Dicyanohydroquinone, Octyl Bromide | Acetone | K₂CO₃ | Reflux | 7 days | 22% |

| 2,3-Dicyanohydroquinone, Octyl Bromide, KI | DMF | K₂CO₃ | 80 °C | 24 h | Quantitative |

Overview of Research Trajectories Pertaining to this compound Derivatives in Functional Materials

The unique structural features of this compound make it a valuable starting point for materials targeting specific high-technology applications. Current research trajectories for materials derived from this precursor are focused on several key areas:

Optoelectronics and Photovoltaics: There is significant interest in using unsymmetrical "push-pull" phthalocyanines derived from this compound for optoelectronic applications. icm.edu.pl The internal dipole moment in these molecules is advantageous for processes like charge separation in organic solar cells. The non-peripheral alkoxy groups cause a desirable red-shift in the main electronic absorption (the Q-band) into the near-infrared region, which can improve the light-harvesting efficiency of photovoltaic devices. clockss.org

Liquid Crystals and Thin Films: The long octyloxy chains promote mesomorphism (liquid crystal behavior), particularly columnar phases where the disc-like phthalocyanine molecules stack into ordered columns. These columnar structures are ideal for one-dimensional charge transport, a critical property for use in organic field-effect transistors (OFETs) and sensors. Researchers are actively studying the supramolecular organization of these materials in bulk and in thin films prepared by methods like Langmuir-Blodgett deposition. scispace.com

Electroactive and Donor-Acceptor Systems: The synthesis of unsymmetrical phthalocyanines that incorporate units like tetrathiafulvalene (TTF) using this compound as a co-reagent is a promising research direction. clockss.orgresearchgate.netresearchgate.net TTF is a strong electron donor, and fusing it to the phthalocyanine core creates materials with tailored electrochemical properties for applications in molecular electronics and as components of charge-transfer complexes. clockss.org

Properties

IUPAC Name |

3,6-dioctoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O2/c1-3-5-7-9-11-13-17-27-23-15-16-24(22(20-26)21(23)19-25)28-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGPSCRTAALNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C(=C(C=C1)OCCCCCCCC)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398972 | |

| Record name | 3,6-Dioctyloxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75942-39-1 | |

| Record name | 3,6-Dioctyloxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dioctyloxy-1,2-benzenedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,6 Dioctyloxyphthalonitrile and Its Derived Macrocycles

Synthesis of 3,6-Dioctyloxyphthalonitrile

The formation of this compound is a critical step for the construction of more complex, functional macrocycles. Several synthetic routes have been developed, with etherification and Diels-Alder reactions being the most prominent.

Etherification Approaches Utilizing 2,3-Dicyanohydroquinones

A common and direct method for synthesizing 3,6-Dialkoxyphthalonitriles involves the etherification of 2,3-Dicyanohydroquinone (B1218488). arkat-usa.org This reaction is typically carried out by treating the hydroquinone (B1673460) with an appropriate alkyl halide in the presence of a base. For instance, the synthesis of this compound can be achieved by reacting 2,3-Dicyanohydroquinone with octyl iodide or octyl bromide. arkat-usa.org

The choice of solvent and base plays a crucial role in the reaction's efficiency. Initially, reactions were often performed in refluxing acetone (B3395972) with potassium carbonate as the base, resulting in moderate yields over several days. arkat-usa.org

Diels-Alder Reaction Pathways for 3,6-Dialkoxyphthalonitrile Precursor Formation

An alternative strategy for creating the core structure of 3,6-disubstituted phthalonitriles involves the Diels-Alder reaction. arkat-usa.orgglobalauthorid.com This powerful cycloaddition reaction allows for the formation of the six-membered ring system with control over the placement of substituents. wikipedia.orgsigmaaldrich.com In this context, a suitably substituted diene reacts with a dienophile, such as fumaronitrile (B1194792), to produce the desired cyclohexene (B86901) derivative, which can then be converted to the phthalonitrile (B49051). arkat-usa.orgmasterorganicchemistry.com

One common approach utilizes a substituted furan (B31954) or a thiophene (B33073) 1,1-dioxide as the diene. arkat-usa.org While the Diels-Alder reaction with a dialkylated furan and fumaronitrile is reversible, the route involving a thiophene derivative is often preferred. arkat-usa.org This pathway, however, can be a multi-step and time-consuming process. arkat-usa.org

Optimization of Reaction Conditions for Improved Yield and Selectivity

Significant efforts have been made to optimize the synthesis of this compound to enhance both yield and reaction speed. For the etherification of 2,3-Dicyanohydroquinone, a key improvement involves changing the solvent from acetone to a higher-boiling point solvent like N,N-dimethylformamide (DMF). This modification allows the reaction to be conducted at a higher temperature (e.g., 80°C), leading to a quantitative yield of this compound in a much shorter timeframe, typically within 24 hours, compared to the original method which could take up to 7 days for a significantly lower yield. arkat-usa.org

Below is a table summarizing the effect of different reaction conditions on the synthesis of this compound (4a) via etherification of 2,3-Dicyanohydroquinone (3).

| Entry | Alkyl Halide | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Octyl Iodide | Acetone | Reflux | 2.5 days | 51 |

| 2 | Octyl Bromide | Acetone | Reflux | 7 days | 22 |

| 3 | Octyl Bromide | DMF | 80 | 24 h | Quantitative |

General Principles of Phthalocyanine (B1677752) and Porphyrazine Synthesis Utilizing this compound

This compound serves as a valuable building block for the synthesis of larger macrocyclic compounds like phthalocyanines and porphyrazines. The long octyloxy chains enhance the solubility of the resulting macrocycles in organic solvents, which is crucial for their processing and characterization.

Mixed Condensation Strategies for Low-Symmetry Macrocycles (A3B, AABB, ABAB)

To create phthalocyanines and porphyrazines with reduced symmetry, a technique known as mixed condensation is employed. acs.orgresearchgate.netresearchgate.net This strategy involves the co-cyclotetramerization of two different phthalonitrile or maleonitrile (B3058920) precursors. acs.org When this compound (component A) is reacted with another substituted phthalonitrile (component B), a statistical mixture of products with different arrangements of the A and B units around the macrocyclic core is typically formed. researchgate.netresearchgate.net These include A4, A3B, AABB (both cis and trans isomers), ABAB, AB3, and B4 species. acs.org

For example, the mixed condensation of this compound with 3,4,5,6-tetrachlorophthalonitrile can yield low-symmetry phthalocyanines of the A3B, AABB, and ABAB types. researchgate.net Similarly, unsymmetrical porphyrazines can be synthesized by reacting this compound with a substituted 2,3-dicyanopyrazine. researchgate.net The separation of these different isomers can be challenging but is often achievable through chromatographic techniques. researchgate.net The synthesis of low-symmetry subphthalocyanines has also been achieved through mixed condensation reactions. worldscientific.com

The formation of these low-symmetry macrocycles is of significant interest as the arrangement of different substituents allows for the fine-tuning of the electronic and photophysical properties of the molecule. pan.pl

Comparison of Templated and Non-Templated Cyclotetramerization Methodologies

The cyclotetramerization of phthalonitriles to form phthalocyanines can be carried out using either templated or non-templated methods.

Templated Synthesis: This approach involves the use of a metal salt, which acts as a template around which the four phthalonitrile units assemble. arkat-usa.org For instance, the reaction can be carried out in the presence of a metal alkoxide, following the Linstead method. arkat-usa.org The metal ion coordinates with the nitrogen atoms of the reacting units, facilitating the ring-closure to form the metalated phthalocyanine complex. The central metal can later be removed by acid treatment if the metal-free phthalocyanine is desired. arkat-usa.org A novel strategy for synthesizing low-symmetry phthalocyanines utilizes a metal template in a [3+1] mixed cyclization of a preconnected trisphthalonitrile and a free phthalonitrile. nih.gov

Non-Templated Synthesis: In the absence of a metal template, the cyclotetramerization can be induced by other means. One common method is the Tomada method, which uses a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an alcohol solvent. arkat-usa.org This approach directly yields the metal-free phthalocyanine. Another non-templated route is reductive cyclotetramerization at high temperatures. arkat-usa.org Generally, non-templated methods can sometimes lead to lower yields and require more stringent purification compared to templated syntheses.

Influence of Reaction Parameters on Isomer Selectivity and Yield in Unsymmetrical Phthalocyanine Formation

The synthesis of unsymmetrical phthalocyanines, where different phthalonitrile precursors are used, typically results in a statistical mixture of products. When this compound (component A) is co-cyclotetramerized with another phthalonitrile (component B), a mixture of isomers including A₄, B₄, A₃B, A₂B₂ (in both adjacent AABB and opposite ABAB forms), and AB₃ is generally formed. acs.orgsemanticscholar.org The relative yields of these isomers are influenced by several reaction parameters.

The most common method is a mixed or statistical condensation reaction. semanticscholar.org For instance, the joint condensation of this compound (A) and 3,4,5,6-tetrachlorophthalonitrile (B) has been performed to create "push-pull" phthalocyanines. pan.placs.orgresearchgate.net This reaction, often carried out in a high-boiling alcohol like 1-hexanol (B41254) in the presence of a strong base such as lithium 1-hexanolate, affords a mixture of dilithium (B8592608) phthalocyanine complexes. researchgate.netresearchgate.netresearchgate.net The subsequent separation of these isomers, such as A₃B, AABB, and ABAB types, is typically achieved through chromatographic techniques. acs.orgpan.pl

The ratio of the starting phthalonitriles is a key parameter used to optimize the yield of a specific unsymmetrical product, such as the A₃B type. acs.org However, the statistical nature of the condensation often makes it challenging to achieve high selectivity for a single unsymmetrical product. acs.org The reactivity of the individual phthalonitrile precursors can also influence the product distribution. For example, attempts to perform a mixed cyclization with 4-hydroxyphthalonitrile (B1587730) and 3,6-dihexylphthalonitrile were unsuccessful in producing a significant amount of the unsymmetrical product, suggesting a lower reactivity for the hydroxy-substituted precursor under those conditions.

Steric hindrance can be exploited to direct the synthesis towards specific isomers. A method known as the "lithium method" involves the reaction of a phthalonitrile with bulky groups at the α-positions with lithium hexyl oxide. acs.org The steric hindrance can disfavor complete tetramerization, leading to a half-phthalocyanine intermediate, which can then react with a second precursor to selectively form an AABB-type compound. acs.org

| Component A | Component B | Reaction Type | Resulting Isomers | Key Findings | Reference |

|---|---|---|---|---|---|

| This compound | 3,4,5,6-Tetrachlorophthalonitrile | Statistical Condensation | A₃B, AABB, ABAB | Produces a mixture of "push-pull" type phthalocyanines. Separation is required. | pan.pl, acs.org |

| This compound | 5,6-Diphenyl-2,3-dicyanopyrazine | Mixed Condensation | A₃B, AABB, ABAB Porphyrazines | Synthesis performed in 1-hexanol with lithium hexanolate, forming porphyrazine analogues. | researchgate.net |

| Nickel(II) dicyanophthalocyaninate | This compound | Mixed Condensation | Unsymmetrical Binuclear Phthalocyanines | Reaction proceeds in a 1:3 ratio to form binuclear derivatives. | worldscientific.com, worldscientific.com |

Synthesis of Metal Complexes of this compound-Derived Macrocycles

The incorporation of metal ions into the central cavity of phthalocyanine macrocycles derived from this compound is a crucial step in tailoring their properties for various applications. The synthetic methods depend on the target metal ion, particularly distinguishing between transition metals and lanthanides.

Incorporation of Transition Metals (e.g., Copper, Nickel, Zinc)

Two primary methods are employed for the synthesis of transition metal phthalocyanine complexes: template condensation and direct metallation of a pre-synthesized metal-free phthalocyanine.

Template Condensation: This is the most direct route, where the phthalonitrile precursor, this compound, undergoes cyclotetramerization in the presence of a metal salt, which acts as a template. For instance, new zinc, cobalt, and copper phthalocyanine complexes can be obtained by reacting a substituted phthalonitrile with metal salts like Zn(CH₃COO)₂, CuCl₂, and CoCl₂ in a high-boiling solvent. nih.gov Similarly, unsymmetrical copper, cobalt, and nickel complexes with A₃B, AABB, and ABAB structures have been synthesized via the reaction between 3,6-di(hexadecyloxy)phthalonitrile, a second component, and the corresponding metal acetate (B1210297) in the presence of urea. researchgate.net

Direct Metallation: In this approach, the metal-free phthalocyanine ligand is first synthesized and purified. Subsequently, the metal is inserted by refluxing the metal-free macrocycle with a suitable metal salt, such as a zinc(II) salt in a solvent like n-pentanol. grafiati.com This method is particularly useful when the template method yields mixtures that are difficult to separate or when milder reaction conditions are required.

A notable example of synthesizing a heterobimetallic binuclear complex involves the mixed condensation of nickel(II) dicyanophthalocyaninate with this compound in the presence of zinc(II) chloride, which results in a nickel-zinc (B8489154) binuclear phthalocyanine. worldscientific.comworldscientific.com

| Metal Ion | Phthalonitrile Precursor(s) | Synthetic Method | Resulting Complex | Reference |

|---|---|---|---|---|

| Copper(II) | This compound and 5,6-diphenyl-2,3-dicyanopyrazine | Direct Metallation | Unsymmetrical Copper(II) Porphyrazine Complexes (A₃B, AABB, ABAB types) | researchgate.net |

| Nickel(II) | Nickel(II) dicyanophthalocyaninate and this compound | Template Condensation | Homodimetallic Binuclear Nickel(II) Phthalocyanine | worldscientific.com, worldscientific.com |

| Zinc(II) | Nickel(II) dicyanophthalocyaninate and this compound | Template Condensation | Heterodimetallic Binuclear Nickel(II)-Zinc(II) Phthalocyanine | worldscientific.com, worldscientific.com |

| Zinc(II), Copper(II), Cobalt(II) | 4-(2-[3,4-dimethoxyphenethoxy] phenoxy) phthalonitrile | Template Condensation | Symmetrical Zn, Cu, and Co Phthalocyanines | nih.gov |

Preparation of Lanthanide Complexes (e.g., Terbium, Erbium, Holmium)

The synthesis of lanthanide phthalocyanine complexes is distinct from that of transition metals due to the larger ionic radii and higher coordination numbers of lanthanide ions. msu.ru This leads to the preferential formation of "sandwich-like" double-decker (LnPc₂) or triple-decker (Ln₂Pc₃) complexes rather than planar monophthalocyanines. mdpi.comnih.govnih.gov

The synthesis typically involves the reaction of a lanthanide salt, often an acetate like Ln(acac)₃, with the phthalonitrile precursor in a high-boiling solvent. For example, mixed-substituted phthalocyanine derivatives containing holmium have been synthesized from this compound and 3,4,5,6-tetrachlorophthalonitrile fragments. researchgate.netresearchgate.net Similarly, single- and double-decker sandwich complexes with erbium have been prepared. researchgate.netresearchgate.net

The synthesis of heteroleptic (containing different phthalocyanine ligands) double-decker complexes is also a common strategy. This can be achieved by reacting a pre-formed mono-lanthanide phthalocyanine complex with a different phthalonitrile. nih.gov Another approach involves the reaction of dilithium salts of unsymmetrical phthalocyanines (derived from the joint condensation of precursors like this compound) with a lanthanide complex of another macrocycle, such as chlorolutetium tetrabenzoporphyrinate, to form double-decker heteroligand complexes. researchgate.netresearchgate.netresearchgate.net Terbium bis-phthalocyaninato complexes, known for their single-molecule magnet (SMM) properties, have been synthesized, with some featuring phosphonate (B1237965) groups for grafting onto surfaces. acs.orgresearchgate.net

| Lanthanide Ion | Precursors | Complex Type | Key Features | Reference |

|---|---|---|---|---|

| Holmium(III) | This compound and 3,4,5,6-Tetrachlorophthalonitrile | Mixed-Substituted Phthalocyanine Complex | Forms part of a study on supramolecular organization and mesomorphic properties. | researchgate.net, researchgate.net |

| Erbium(III) | 4,5-bis(3-phenoxyphenoxy)phthalonitrile | Single and Double-Decker Sandwich Complexes | Complexes show dissociation in dichloromethane (B109758) at low concentrations. | researchgate.net |

| Terbium(III) | α-octabutoxy-substituted phthalocyanine | Bis(phthalocyaninato) Double-Decker Complex | Exhibits single-molecule magnet (SMM) properties. Protonation studies performed. | acs.org |

| Lutetium(III) | Dilithium complexes of A₃B, AABB, ABAB phthalocyanines (from this compound and tetrachlorophthalonitrile) and chlorolutetium tetrabenzoporphyrinate | Heteroleptic Double-Decker Complex | Forms a mixed-ligand sandwich complex containing both phthalocyanine and tetrabenzoporphyrin macrocycles. | researchgate.net, researchgate.net |

Synthesis of Binuclear and Multi-Decked Phthalocyanine Systems

Beyond simple monomeric and sandwich complexes, this compound serves as a building block for more elaborate polynuclear architectures.

Binuclear Phthalocyanines: These systems consist of two phthalocyanine rings linked together, either directly or through a bridging unit. An effective method for creating unsymmetrically substituted binuclear phthalocyanines involves the mixed condensation of a phthalocyanine precursor bearing reactive groups with a second phthalonitrile. For example, nickel(II) dicyanophthalocyaninate can be reacted with this compound in a 1:3 ratio to synthesize binuclear derivatives. worldscientific.comworldscientific.com In this reaction, the dicyano-substituted phthalocyanine acts as a building block that condenses with three units of the other phthalonitrile to form the second macrocyclic ring, creating a fused, coplanar system with an extended π-conjugation. worldscientific.com

Multi-Decked Phthalocyanines: These are an extension of the sandwich complexes, including triple-decker (Ln₂Pc₃), quadruple, and even quintuple systems. nih.govd-nb.info The synthesis of heteroleptic multi-decked complexes often requires a stepwise approach to control the sequence of the macrocycles. d-nb.infoicmol.es For instance, an unsymmetrically substituted free-base phthalocyanine can be transformed into a monophthalocyaninato lanthanide intermediate, [Ln(acac)(Pc)], which is then reacted with another phthalonitrile (like 1,2-dicyanobenzene) to form the heteroleptic double-decker [Ln(Pc)(Pc')] complex. icmol.esnih.gov This stepwise strategy offers greater control over the final structure compared to statistical methods. d-nb.info These multi-decker systems, which can incorporate different lanthanide ions and various phthalocyanine or porphyrin rings, are investigated for their unique electronic interactions and potential in molecular electronics. nih.gov

| System Type | Precursors | Metal Ion(s) | Synthetic Strategy | Reference |

|---|---|---|---|---|

| Binuclear Phthalocyanine | Nickel(II) dicyanophthalocyaninate and this compound | Ni(II) or Ni(II)/Zn(II) | Mixed condensation of a dicyano-Pc with a phthalonitrile. | worldscientific.com, worldscientific.com |

| Heteroleptic Double-Decker | Unsymmetrical free-base Pc, Ln(acac)₃, 1,2-dicyanobenzene | Sm(III), Eu(III), Lu(III) | Stepwise procedure involving formation of a [Ln(acac)(Pc)] intermediate. | icmol.es, nih.gov |

| Heteroleptic Triple-Decker | Two linked porphyrins, lanthanide ions, and a phthalocyanine | Lanthanum(III) | Sequential assembly directed by a flexible spacer chain linking the outer porphyrin rings. | d-nb.info |

Advanced Characterization Techniques Applied to 3,6 Dioctyloxyphthalonitrile Derivatives

Spectroscopic Analysis of Electronic and Vibrational States

Spectroscopy is a cornerstone in the analysis of phthalonitrile (B49051) derivatives, providing detailed insights into their molecular and electronic structures.

UV-Visible absorption spectroscopy is a fundamental technique for investigating the electronic structure of 3,6-dioctyloxyphthalonitrile and its derivatives, particularly the highly conjugated phthalocyanines formed from them. The electronic spectra of these compounds are dominated by intense π → π* transitions. dergipark.org.tr For phthalocyanines, these transitions give rise to two characteristic absorption regions: the Soret band (or B band) in the near-UV region (around 300-400 nm) and the Q band in the visible region (around 600-700 nm). dergipark.org.trresearchgate.net

The position and intensity of these bands are highly sensitive to the substitution pattern on the phthalocyanine (B1677752) ring. The introduction of electron-donating groups, such as the octyloxy substituents, typically causes a bathochromic (red) shift in the Q band, moving the absorption to longer wavelengths. researchgate.net This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. bas.bg The extent of this shift is influenced by the position of the substituents; for instance, substitution at the non-peripheral (α) positions generally leads to a more significant red shift compared to peripheral (β) substitution. researchgate.net

The aggregation of phthalocyanine molecules, a common phenomenon in solution, can be readily monitored by UV-Vis spectroscopy. Aggregation typically leads to a blue-shift or broadening of the Q band. Studies on various substituted phthalocyanines show that the presence of bulky substituents, like the dioctyloxy groups, helps to increase solubility and reduce aggregation, resulting in sharp, single Q bands characteristic of monomeric species in many organic solvents. dergipark.org.trresearchgate.net The adherence to the Beer-Lambert law, where absorbance is linearly proportional to concentration, is often used to confirm the absence of significant aggregation over a specific concentration range. dergipark.org.tr

Table 1: Representative UV-Vis Absorption Data for Phthalonitrile Derivatives

| Compound | Solvent | B Band λmax (nm) | Q Band λmax (nm) |

|---|---|---|---|

| Unsymmetrical Zinc(II) Phthalocyanine (A3B type) | THF | 339 | 678 |

| Tetra-substituted Zinc Phthalocyanine | DMSO | ~350 | ~680 |

| Octa-substituted Zinc Phthalocyanine | CHCl3 | ~360 | ~700 |

This table presents typical absorption maxima for phthalocyanine systems derived from substituted phthalonitriles. Actual values can vary based on the specific substitution pattern and solvent.

Fluorescence spectroscopy provides valuable information on the photoluminescent properties of this compound derivatives, particularly the corresponding phthalocyanines. Following excitation into the Q band absorption, these molecules can relax by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the Q band absorption, with a shift to a longer wavelength (a Stokes' shift). dergipark.org.tr For many zinc(II) phthalocyanine derivatives, the emission peak is observed in the 690-700 nm range. dergipark.org.trniscpr.res.in

Key photophysical parameters determined from these studies include the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state. dergipark.org.trnih.gov These properties are crucial for applications in areas like photodynamic therapy and optical sensing.

Fluorescence quenching studies are often conducted to understand the interaction of the excited state of the phthalocyanine with other molecules. tubitak.gov.tr A common experiment involves adding increasing concentrations of a quencher, such as 1,4-benzoquinone (B44022) (BQ), to a solution of the fluorescent phthalocyanine. dergipark.org.trnih.gov The decrease in fluorescence intensity is analyzed using the Stern-Volmer equation, which can reveal the nature of the quenching process (static or dynamic) and provide the quenching rate constant (kq). dergipark.org.trnih.gov This type of study demonstrates that the fluorescence of these compounds can be effectively modulated by electron transfer to an appropriate quencher molecule. dergipark.org.trtubitak.gov.tr

Table 2: Photophysical and Fluorescence Quenching Data for a Representative Zinc(II) Phthalocyanine Derivative

| Parameter | Value | Conditions |

|---|---|---|

| Fluorescence Quantum Yield (ΦF) | 0.09 | in THF |

| Fluorescence Lifetime (τF) | 0.57 ns | in THF |

| Stokes' Shift | 19 nm | in THF |

| Stern-Volmer Constant (KSV) | 27.55 M-1 | with 1,4-benzoquinone in THF |

Data are illustrative for a specific unsymmetrically substituted zinc(II) phthalocyanine and can vary for different derivatives. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. researchgate.netresearchgate.netazooptics.com Both 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure. psu.edumdpi.com

In the 1H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the phthalonitrile ring and the aliphatic protons of the two octyloxy chains. The integration of these signals confirms the number of protons in each environment, while their chemical shifts and splitting patterns (coupling) reveal their connectivity. libretexts.org For example, the protons of the CH2 group directly attached to the ether oxygen will appear at a different chemical shift than the terminal CH3 group of the alkyl chain. mdpi.com

13C NMR spectroscopy is complementary, showing distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the nitrile groups and the aromatic ring. azooptics.comipb.pt The combination of 1H, 13C, and two-dimensional NMR techniques (like HSQC and HMBC) allows for the complete assignment of all proton and carbon signals, verifying the successful synthesis of the target molecule. researchgate.netipb.pt

Furthermore, NMR can be used to study dynamic processes such as protonation. grafiati.com In NMR titration experiments, the 1H NMR spectrum of a compound is monitored upon the incremental addition of an acid. conicet.gov.ar Changes in the chemical shifts of specific protons, particularly those near the basic nitrogen atoms of a phthalocyanine ring, can be observed. By plotting these chemical shift changes against the amount of acid added, one can determine the pKa value associated with the protonation event, providing insight into the basicity of the molecule. conicet.gov.arnih.gov

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful complementary techniques used to obtain a "vibrational fingerprint" of a molecule. mdpi.com Each method probes the vibrational modes of the chemical bonds within the structure, providing confirmation of functional groups. psu.edumdpi.com

For this compound, the FTIR spectrum shows characteristic absorption bands that confirm its structure. Key vibrations include:

C≡N stretching: A strong, sharp band typically observed in the region of 2220-2240 cm-1, which is a definitive indicator of the nitrile functional group.

C-O-C stretching: Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkages, usually appearing in the 1200-1300 cm-1 and 1000-1100 cm-1 regions, respectively. nih.gov

C-H stretching: Bands corresponding to the aromatic C-H bonds (above 3000 cm-1) and the aliphatic C-H bonds of the octyloxy chains (typically in the 2850-2960 cm-1 range). scialert.net

C=C stretching: Vibrations associated with the aromatic ring, found in the 1450-1600 cm-1 region. nih.govscialert.net

Raman spectroscopy provides complementary information. While FTIR is sensitive to vibrations that cause a change in dipole moment (like C=O or C-O bonds), Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. gatewayanalytical.comsurfacesciencewestern.com This makes it particularly useful for observing homo-nuclear bonds, such as the C=C bonds within the aromatic backbone. gatewayanalytical.com For instance, certain skeletal vibrations that are weak in the IR spectrum may appear as strong bands in the Raman spectrum. researchgate.net The combined use of both FTIR and Raman provides a more complete vibrational analysis of the molecule. cabidigitallibrary.org

Table 3: Key Vibrational Frequencies for Phthalonitrile Derivatives

| Vibrational Mode | Typical Wavenumber (cm-1) | Technique | Intensity |

|---|---|---|---|

| Aliphatic C-H stretch | 2850-2960 | FTIR/Raman | Strong |

| Nitrile (C≡N) stretch | 2220-2240 | FTIR | Strong, Sharp |

| Aromatic C=C stretch | 1450-1600 | FTIR/Raman | Medium to Strong |

| Aryl Ether (C-O-C) stretch | 1200-1300 | FTIR | Strong |

This table summarizes characteristic vibrational bands used for the identification of substituted phthalonitriles. nih.govscialert.net

Thermal Analysis for Phase Transition Behavior

Thermal analysis techniques are essential for characterizing the phase behavior and stability of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of materials, including the complex phase behavior of liquid crystals. wikipedia.orgsetaramsolutions.coms4science.at For derivatives of this compound, particularly the disc-shaped phthalocyanine molecules formed from them, DSC is used to identify and characterize their liquid crystalline phases (mesophases). psu.edutandfonline.comworldscientific.com

In a DSC experiment, the heat flow into or out of a sample is measured as it is heated or cooled at a constant rate. netzsch.com The resulting thermogram plots heat flow against temperature. Phase transitions appear as peaks or steps in this plot:

Melting (Crystal → Mesophase or Isotropic Liquid): An endothermic peak, representing the heat absorbed by the sample to break the crystal lattice.

Crystallization: An exothermic peak observed upon cooling, as the material releases heat upon forming an ordered crystal structure.

Mesophase Transitions (e.g., Columnar → Isotropic Liquid): Endothermic peaks that indicate transitions between different states of order. Phthalocyanine derivatives with long alkyl chains often form discotic columnar mesophases, where the flat cores stack into columns. worldscientific.comworldscientific.com

Glass Transition (Tg): A step-like change in the baseline, indicating a transition from a glassy, amorphous solid to a more rubbery state. wikipedia.org

By analyzing the temperatures and enthalpies (the area under the peaks) of these transitions, a detailed picture of the material's thermal behavior can be constructed. psu.edu Studies on tetra- and octa-substituted phthalocyanines have shown that the nature and position of the substituents significantly influence the type of mesophase formed and the temperature range over which it is stable. psu.eduworldscientific.comworldscientific.com This information is vital for processing these materials for applications in electronics and sensors.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability of materials by measuring changes in mass as a function of temperature. longdom.org For derivatives of this compound, TGA provides crucial information about their decomposition temperatures, which is a key indicator of their suitability for processing and long-term performance in electronic devices. longdom.orgcelignis.com

In a typical TGA experiment, the material is heated at a controlled rate in a specific atmosphere, and the mass loss is recorded. etamu.edu The resulting TGA curve reveals the temperatures at which significant degradation events occur. For instance, studies on related organic semiconductors have shown that decomposition temperatures above 300°C are desirable for materials used in organic thin-film transistors (OTFTs). researchgate.net The absence of significant mass loss at lower temperatures indicates good thermal stability, a prerequisite for applications that involve thermal processing steps like annealing. celignis.comresearchgate.net

| Material | Decomposition Temperature (°C) | Atmosphere | Reference |

| P(F8-DT6-TT) | ~400 | N/A | researchgate.net |

| Anthracene Derivatives | >300 | N/A | researchgate.net |

| Bovine Bone (for comparison) | 178-577 (organic components) | Air | researchgate.net |

This table presents data for related organic materials to illustrate typical thermal stability ranges investigated by TGA. Data for this compound itself was not specifically found in the provided search results.

Structural and Morphological Investigations

The performance of organic electronic devices is intimately linked to the molecular arrangement and solid-state packing of the active materials. A variety of techniques are employed to probe these structural and morphological characteristics.

X-ray Diffraction (XRD) is a powerful, non-destructive technique for investigating the crystalline structure of materials. anton-paar.commalvernpanalytical.com It provides information on atomic arrangements, phase composition, and crystal orientation. malvernpanalytical.comforcetechnology.com The fundamental principle of XRD is Bragg's Law (nλ = 2dsinθ), which relates the wavelength of incident X-rays (λ) to the spacing between atomic planes (d) and the angle of diffraction (θ). pdx.edu

For thin films of this compound derivatives, Grazing Incidence X-ray Diffraction (GIXRD or GID) is a particularly valuable surface-sensitive technique. wikipedia.orgdiamond.ac.ukmalvernpanalytical.com By using a very small angle of incidence for the X-ray beam, GID enhances the signal from the thin film while minimizing interference from the substrate. diamond.ac.ukmalvernpanalytical.com This allows for the determination of the orientation and packing of molecules within the film, which are critical factors influencing charge transport. diamond.ac.uknih.gov GIXRD can reveal whether the molecules adopt a face-on or edge-on orientation relative to the substrate, providing insights into the pathways for charge carrier movement. nih.gov

Polarizing Optical Microscopy (POM) is a key technique for identifying and characterizing liquid crystalline phases, also known as mesophases. Many organic materials, including derivatives of this compound, can exhibit mesophases with varying degrees of molecular order between the crystalline solid and the isotropic liquid states.

POM utilizes polarized light to reveal the anisotropic nature of liquid crystals, which results in characteristic textures. mdpi.com For example, the textures observed under a polarizing microscope can help identify different types of columnar mesophases, which are often formed by disc-like molecules such as phthalocyanines. The specific textures, like the "herring-bone" or "Schlieren" textures, provide information about the molecular arrangement within the mesophase. pan.pl The study of these mesophases is important as the self-assembly properties in these phases can influence the morphology of the final thin film. pan.plcyberleninka.ru

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of thin films at the micro- and nanoscale. thermofisher.comnih.gov SEM provides high-resolution images of the surface topography of a film, revealing features like grain size, grain boundaries, and film continuity. pressbooks.pubresearchgate.netmdpi.com TEM, on the other hand, transmits electrons through an ultrathin sample to provide information about the internal structure, such as the crystal structure and morphology. thermofisher.commdpi.com For thin film analysis, cross-sectional TEM (XTEM) can be used to visualize the film's thickness and internal organization. mdpi.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces with sub-nanometer resolution. nih.govnih.gov It is particularly well-suited for characterizing the surface morphology and supramolecular assembly of thin films. researchgate.netoxinst.com AFM can provide detailed information about surface roughness, domain sizes, and the self-assembly of molecules into larger structures. researchgate.net Recent advancements, such as high-speed AFM (HS-AFM), even allow for the real-time visualization of molecular self-assembly processes, offering unprecedented insights into the formation of supramolecular structures. wiley.com

Electrochemical Characterization

The electrochemical properties of this compound derivatives are critical for their function in electronic devices, as they determine the energy levels available for charge injection and transport.

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of molecules. als-japan.comresearchgate.net In a CV experiment, the potential of a working electrode is scanned linearly versus time, and the resulting current is measured. als-japan.com The resulting voltammogram provides information about the oxidation and reduction potentials of the material. nih.gov

For organic semiconductors, these redox potentials are used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). upb.roimist.ma The HOMO level is related to the oxidation potential and represents the energy required to remove an electron, while the LUMO level is related to the reduction potential and represents the energy released when an electron is added. imist.manih.gov The HOMO-LUMO gap, which can be estimated from the difference between the onset of oxidation and reduction potentials, is a crucial parameter that determines the electronic absorption and emission properties of the material. researchgate.netclockss.org

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Method | Reference |

| P(F8-DT6-TT) | -5.21 | -2.67 | 2.54 | CV | researchgate.net |

| SQ1 Dye | -5.19 | -3.08 | 2.11 | CV | imist.ma |

| SQ2 Dye | -5.16 | -3.10 | 2.06 | CV | imist.ma |

| Functionalized Acenes (Range) | -4.9 to -5.6 | -2.8 to -3.7 | N/A | CV | nih.gov |

| Unsymmetrical Phthalocyanine (3) | -4.85 (calc.) | -3.37 (calc.) | 1.48 (calc.) | CV | clockss.org |

This table provides examples of HOMO/LUMO energies and electrochemical gaps for various organic materials determined by cyclic voltammetry, illustrating the application of this technique.

Supramolecular Organization Studies

The arrangement of molecules in the solid state, or supramolecular organization, is a critical factor that dictates the material properties of organic compounds. For derivatives of this compound, which are precursors to phthalocyanines, understanding their assembly in thin films is paramount for their application in molecular electronics and sensor technologies. Advanced techniques are employed to fabricate and characterize these highly ordered molecular architectures.

Langmuir-Blodgett and Langmuir-Schaefer Techniques for Thin Film Fabrication and Characterization

The Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques offer a sophisticated approach to creating highly ordered, ultra-thin films with precise control over thickness and molecular arrangement. nih.govwikipedia.org These methods involve the formation of a single layer of molecules (a Langmuir monolayer) at the air-water interface, which is then transferred to a solid substrate. wikipedia.orgsaske.sk This level of control is crucial for tailoring the optical and electrical properties of materials derived from this compound. nih.gov

The process begins with the spreading of a solution of the phthalonitrile derivative onto a water subphase in a Langmuir trough. wordpress.comscielo.br The amphiphilic nature of these molecules, though not as pronounced as classical fatty acids, allows them to organize at the interface. wordpress.com By compressing this monolayer with barriers, the molecules can be forced into a more ordered arrangement, which can be monitored by measuring the surface pressure as a function of the area per molecule, generating a pressure-area isotherm. scielo.brrug.nl This isotherm provides valuable information about the phase behavior of the monolayer, including the point of collapse.

Once a stable monolayer is formed at a desired surface pressure, it can be transferred to a solid substrate. The LB method involves vertically dipping and withdrawing the substrate through the monolayer, while the LS technique uses a horizontal lifting of the film from the water surface. saske.sktuni.fi The LS method is particularly suitable for creating structures with well-defined surface geometry and thickness. researchgate.net

For instance, in a study involving mixed-substituted phthalocyanine derivatives synthesized from this compound and 3,4,5,6-tetrachlorophthalonitrile fragments, thin films were prepared using the Langmuir-Schaefer method. tandfonline.com The layers were transferred onto a silicic or glass substrate at room temperature (293–295 K) with a surface pressure of 8.0 mN/m. tandfonline.com This process allowed for the formation of films with a regulated structure, essential for creating new molecular devices. tandfonline.com

The characterization of these films is as important as their fabrication. The supramolecular organization within the floating layers and the transferred thin films is investigated to understand the influence of molecular structure on the material's properties. researchgate.nettandfonline.com Studies have shown that the structure and properties of the final thin-film materials are often dependent on the supramolecular organization of the initial floating layers. itm-conferences.org

Research on A3B-type phthalocyanine derivatives, which can be synthesized from precursors like this compound, has demonstrated that these compounds form stable, homogeneous floating layers on a water surface. itm-conferences.org The structural parameters of these layers are influenced by factors such as the length of the aliphatic substituents and the presence of a central metal atom. itm-conferences.org For example, the packing period of the molecules in the layer was found to increase with the elongation of the aliphatic chains. itm-conferences.org

Detailed findings from such studies can be summarized in data tables, providing a clear overview of the experimental conditions and resulting film characteristics.

Table 1: Langmuir-Schaefer Film Deposition Parameters for a this compound Derivative

| Parameter | Value | Reference |

| Deposition Method | Langmuir-Schaefer (horizontal lift) | tandfonline.com |

| Substrate | Silicic or glass | tandfonline.com |

| Temperature | 293–295 K | tandfonline.com |

| Surface Pressure (π) | 8.0 mN/m | tandfonline.com |

| Number of Layers (n) | 5 | tandfonline.com |

Table 2: Supramolecular Organization of A3B-Type Phthalocyanine Floating Layers

| Compound Feature | Observation | Reference |

| Layer Stability | Homogeneous and stable floating layers formed | itm-conferences.org |

| Influence of Substituents | Structure parameters depend on the length of aliphatic substituents | itm-conferences.org |

| Influence of Metal Complexation | Structure parameters depend on the metal complexing agent | itm-conferences.org |

| Packing Period | Increases with the elongation of aliphatic substituents | itm-conferences.org |

The ability to form well-ordered thin films using LB and LS techniques is a significant step towards the practical application of this compound derivatives in various fields, including the development of sensors and optoelectronic devices. nih.govtandfonline.com The precise control over the molecular architecture afforded by these methods allows for the fine-tuning of the material's functional properties. tandfonline.com

Computational Chemistry Approaches for 3,6 Dioctyloxyphthalonitrile Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to phthalonitrile (B49051) precursors and their resulting phthalocyanine (B1677752) macrocycles to predict geometries, electronic properties, and spectroscopic features.

Geometry optimization calculations are performed to find the lowest energy structure of a molecule. For 3,6-dioctyloxyphthalonitrile and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, are employed to determine the most stable molecular conformation. researchgate.netresearchgate.net

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | Bond lengths within the benzene (B151609) ring of the isoindole unit. |

| C-N (nitrile) | 1.16 - 1.17 | Bond length of the nitrile functional group. |

| C-O (ether) | 1.36 - 1.38 | Bond length between the aromatic ring and the oxygen of the octyloxy group. |

| ∠ C-C-C (aromatic) | ~120 | Internal bond angles of the benzene ring. |

| ∠ C-C≡N | ~178 - 180 | Bond angle of the cyano group relative to the ring. |

| Dihedral Angle (Ring-Substituent) | Variable (e.g., ~50-60°) | Twist angle between the plane of the isoindole unit and the substituent. nih.gov |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic properties of molecules. fiveable.mewikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and charge transfer processes. taylorandfrancis.comyoutube.com

For phthalocyanines derived from this compound, DFT calculations show that the HOMO and LUMO are predominantly of π-character and are localized on the conjugated macrocyclic ring. researchgate.netnih.gov The alkoxy substituents act as electron-donating groups, which tends to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap (ΔE). nih.gov A smaller energy gap is indicative of higher chemical reactivity and is associated with a red-shift in the molecule's primary electronic absorption bands. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). These values are critical for designing materials for applications in organic electronics and photovoltaics. researchgate.net

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -4.87 | Primarily on the π-conjugated phthalocyanine macrocycle. |

| LUMO | -2.65 | Primarily on the π-conjugated phthalocyanine macrocycle. |

| ΔE (HOMO-LUMO Gap) | 2.22 | Correlates with the energy of the main Q-band absorption. |

Data adapted from representative calculations on substituted zinc phthalocyanines. researchgate.net

When molecules of this compound are used to form ordered, self-assembled structures, such as the columnar stacks typical of discotic liquid crystals formed by phthalocyanines, their collective electronic behavior can be described by an electronic band structure. researchgate.net DFT calculations can be extended to these periodic systems to predict their properties as semiconductor materials.

For a one-dimensional stack of phthalocyanine molecules, the π-π overlap between adjacent macrocycles leads to the broadening of the discrete HOMO and LUMO levels into continuous valence and conduction bands, respectively. The calculation involves defining a unit cell (e.g., two stacked molecules) and calculating the orbital energies across the Brillouin zone. The width of these bands is related to the charge carrier mobility, while the energy difference between the top of the valence band and the bottom of the conduction band defines the electronic band gap. This band gap is a critical parameter that determines the material's potential for use in electronic devices like solar cells and transistors. mdpi.com

When this compound is used to synthesize a phthalocyanine macrocycle, the resulting structure contains several nitrogen atoms that can be protonated. DFT calculations are used to determine the most likely protonation sites in the resulting metal-phthalocyanine (MPc) complexes. The primary candidates for protonation are the four bridging aza-nitrogens.

Molecular Dynamics Simulations for Supramolecular Assemblies

While DFT is excellent for analyzing single molecules or small clusters, Molecular Dynamics (MD) simulations are employed to study the behavior of large ensembles of molecules over time. For derivatives of this compound, such as phthalocyanines, MD simulations provide insight into the mechanisms of self-assembly into larger supramolecular structures like nanofibers or columnar liquid crystals. frontiersin.org

In a typical MD simulation, hundreds or thousands of molecules are placed in a simulation box with a solvent. The forces between all atoms are calculated using a force field, and the equations of motion are solved iteratively to track the trajectory of each atom. These simulations reveal how π-π stacking interactions between the aromatic cores and van der Waals interactions between the flexible octyloxy chains drive the formation of ordered columns. researchgate.net MD can be used to predict the structural order, stability, and dynamic properties of these assemblies, which are essential for their application in materials science.

Theoretical Prediction of Spectroscopic and Electrochemical Parameters

Computational methods can accurately predict spectroscopic and electrochemical properties, providing a direct link between theoretical structure and experimental observation.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the UV-Vis absorption spectra of phthalocyanine derivatives. nih.govmdpi.commdpi.com The method calculates the energies of vertical electronic excitations from the ground state to various excited states. For phthalocyanines, TD-DFT can successfully predict the position of the characteristic, intense Q-band in the red/near-infrared region and the B-band (or Soret band) in the near-UV region. nih.govresearchgate.net These calculations have shown that trends in the optical spectra of phthalocyanines often follow those observed for their phthalonitrile precursors. tubitak.gov.tr

Electrochemical properties can be estimated from DFT calculations. The energies of the HOMO and LUMO are directly related to the oxidation and reduction potentials of the molecule, respectively. A higher HOMO energy corresponds to an easier oxidation, while a lower LUMO energy implies an easier reduction. These theoretical predictions are invaluable for designing molecules for applications in electrocatalysis, sensors, and redox-active systems.

| Absorption Band | Calculated λmax (nm) | Experimental λmax (nm) | Associated Transition |

|---|---|---|---|

| Q-Band | ~710 - 730 | ~723 | HOMO → LUMO (π → π) |

| B-Band (Soret) | ~350 - 370 | ~359 | Deeper π → π transitions |

Values are representative and adapted from studies on substituted silver phthalocyanines. nih.gov The exact values depend on the functional, basis set, and solvent model used. nih.gov

Structure Property Relationship Studies in 3,6 Dioctyloxyphthalonitrile Derived Macrocycles

Influence of Octyloxy Substituents on Electronic Structure and Optical Properties

The electronic and optical properties of phthalocyanine (B1677752) macrocycles are highly tunable through chemical modification. The introduction of octyloxy substituents, in particular, plays a crucial role in modulating the energy levels of the molecule's frontier orbitals, which directly impacts their absorption spectra.

Effect of Alkoxy-Group Position (Peripheral vs. Non-peripheral) on Absorption Spectra and Q-band Shifts

The position of alkoxy substituents on the phthalocyanine ring—whether on the outer "peripheral" positions (2,3,9,10,16,17,23,24) or the inner "non-peripheral" positions (1,4,8,11,15,18,22,25)—has a significant effect on the electronic absorption spectrum, especially the prominent Q-band. The Q-band, arising from the π-π* transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), is a hallmark of the phthalocyanine chromophore. dtic.mil

Alkoxy groups are electron-donating, and their position influences the extent of electronic perturbation on the macrocycle's π-system. researchgate.net

Non-peripheral Substitution (α-positions): When alkoxy groups, such as octyloxy groups, are placed at the non-peripheral positions (e.g., 1,4), they cause a more significant red shift (bathochromic shift) in the Q-band compared to peripheral substitution. This is attributed to a stronger electronic coupling and a more direct perturbation of the frontier molecular orbitals involved in the Q-band transition.

Peripheral Substitution (β-positions): Substituents at the peripheral positions (e.g., 2,3) exert a smaller electronic influence on the core chromophore. umich.edu The resulting Q-band shift is typically less pronounced. In the case of 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine, derived from 3,6-dioctyloxyphthalonitrile, the substituents are at the peripheral positions. While they enhance solubility, their effect on the Q-band position is less dramatic than if they were at the non-peripheral 1,4 positions. umich.eduinstras.com

The magnitude of the Q-band shift is a direct indicator of how the substituents alter the HOMO-LUMO energy gap. Electron-donating groups generally raise the energy of the HOMO, leading to a smaller energy gap and a red-shifted absorption.

| Substituent Position | Typical Substituent Type | Effect on Q-Band | Underlying Electronic Reason |

|---|---|---|---|

| Non-peripheral (α) | 1,4-Dialkoxy | Significant Red Shift | Stronger perturbation of HOMO/LUMO levels |

| Peripheral (β) | 2,3-Dialkoxy | Minor Red Shift | Weaker perturbation of HOMO/LUMO levels |

Role of Alkyl Chain Length in Photophysical Behavior

The length of the alkyl chains on the alkoxy substituents, while having a minor impact on the electronic properties in dilute solutions, plays a significant role in the solid-state and solution-phase photophysical behavior, primarily by influencing intermolecular interactions and solubility. researchgate.netacademie-sciences.fr

Long alkyl chains, like the octyl groups in this compound derivatives, are crucial for preventing aggregation. academie-sciences.fr Phthalocyanine molecules have a strong tendency to stack face-to-face (aggregate), which is detrimental to their photophysical performance as it provides non-radiative decay pathways, shortening the triplet state lifetime and reducing fluorescence quantum yields. academie-sciences.fr The bulky, flexible alkyl chains create steric hindrance that keeps the macrocyclic cores separated, preserving the properties of the monomeric species even at higher concentrations. instras.com

Studies on similar systems have shown that increasing the alkyl chain length can lead to improved hydrophobicity and stability. rsc.org While systematic studies varying the chain length from shorter to longer (e.g., butyl to hexyl to octyl to dodecyl) in phthalocyanines show minor changes in the absorption maxima, the key impact is on properties like fluorescence and triplet state dynamics, which are highly sensitive to aggregation. For instance, longer chains generally lead to higher fluorescence quantum yields (ΦF) and longer triplet lifetimes (τT) in solution due to superior prevention of quenching via aggregation. nih.gov

| Alkyl Chain Length | Effect on Aggregation | Impact on Fluorescence Quantum Yield (ΦF) | Impact on Triplet State Lifetime (τT) |

|---|---|---|---|

| Short (e.g., C4) | Higher tendency to aggregate | Generally Lower | Generally Shorter |

| Long (e.g., C8, C12) | Lower tendency to aggregate | Generally Higher | Generally Longer |

Impact of Substituent Nature and Ratio on Mesomorphic Behavior

The incorporation of long, flexible alkyl chains like octyloxy groups onto the rigid, disc-like phthalocyanine core is a well-established strategy for inducing thermotropic liquid crystalline (mesomorphic) behavior. These molecules can self-assemble into highly ordered structures, most commonly columnar phases.

Induction and Characterization of Liquid Crystalline Phases (e.g., Nematic, Columnar)

Phthalocyanines peripherally substituted with eight long alkyl chains, such as those derived from this compound, are classic examples of discotic mesogens. nih.gov The rigid aromatic core promotes π-π stacking interactions, while the flexible peripheral chains act as a solvent-like medium, allowing for fluidity. This combination leads to the formation of columnar mesophases, where the disc-like molecules stack on top of one another to form columns, and these columns arrange themselves into a two-dimensional lattice (e.g., hexagonal or rectangular). ivanovo.ac.rursc.org

The characterization of these liquid crystalline phases involves several standard techniques:

Polarized Optical Microscopy (POM): This is a primary tool for identifying liquid crystal phases by observing the unique optical textures that form as the material is heated and cooled. ipme.rumdpi.com Different columnar phases exhibit characteristic textures.

Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes of phase transitions (e.g., crystal-to-mesophase and mesophase-to-isotropic liquid). mdpi.com The transition from a liquid crystal mesophase to an isotropic liquid is a key indicator of mesomorphic behavior. nih.gov

X-ray Diffraction (XRD): XRD provides detailed structural information about the arrangement of molecules within the mesophase, confirming the columnar structure and determining parameters like the intracolumnar stacking distance and the intercolumnar lattice spacing. rsc.org

For octyloxy-substituted phthalocyanines, the most commonly observed phase is the hexagonal columnar (Colh) mesophase.

Correlation Between Donor-Acceptor Ratio and Mesophase Type/Stability

To create materials with tailored electronic properties for applications like photovoltaics, it is common to synthesize low-symmetry or "donor-acceptor" phthalocyanines. This is achieved through the statistical co-cyclotetramerization of two different phthalonitrile (B49051) precursors—one electron-rich (the donor, such as this compound) and one electron-poor (the acceptor, e.g., a phthalonitrile with nitro or cyano groups). nih.govivanovo.ac.ru This results in a mixture of products, including symmetrical donor (D4) and acceptor (A4) phthalocyanines, as well as the desired donor-acceptor types like D3A and D2A2.

The ratio and nature of these donor and acceptor units within the macrocycle can significantly influence the resulting mesomorphic properties:

Mesophase Stability: The introduction of strongly polar or sterically demanding acceptor groups can disrupt the delicate balance of intermolecular forces required for stable liquid crystal formation. In some cases, introducing acceptor groups can lower the clearing point (the temperature at which the material becomes an isotropic liquid), indicating reduced mesophase stability. ivanovo.ac.ru For example, the introduction of nitro groups has been observed to be unfavorable for liquid crystalline properties. researchgate.net

Mesophase Type: The molecular symmetry and dipole moment, which are altered by the donor-acceptor ratio, can influence the type of columnar packing (e.g., hexagonal vs. rectangular). The covalent linkage of donor and acceptor moieties is a key strategy in developing "molecular heterojunctions," and the mesomorphic properties are critical for achieving the self-assembly needed for efficient charge transport pathways. nih.gov The length of any spacer linking the donor and acceptor components can also decisively affect the supramolecular structure. nih.gov

Modulation of Redox Properties through Peripheral and Fused-Ring Substitution

The redox properties of phthalocyanines—their ability to be reversibly oxidized and reduced—are fundamental to their function in many electronic applications. These properties can be finely tuned by modifying the macrocycle's periphery.

Peripheral substitution with electron-donating groups like the octyloxy substituents in this compound derivatives directly impacts the molecule's redox potentials. Electrochemical studies, typically using cyclic voltammetry, reveal that these alkoxy groups make the phthalocyanine ring easier to oxidize. researchgate.net They raise the energy level of the HOMO, resulting in a less positive (or more negative) first oxidation potential compared to an unsubstituted phthalocyanine. Conversely, electron-withdrawing groups make the macrocycle easier to reduce by lowering the LUMO energy, resulting in less negative reduction potentials. nih.gov

This modulation is predictable and allows for the rational design of molecules with specific redox characteristics. For example, to create a better electron donor, one would enhance the substitution with electron-donating groups. The first reduction potential is a useful metric for assessing the electron-accepting ability of the macrocycle. nih.gov

Fused-ring substitution, which involves extending the π-conjugated system by replacing the benzene (B151609) rings with naphthalene rings to form naphthalocyanines, also has a profound effect on redox properties. This extension of the π-system generally lowers the HOMO-LUMO gap. As a result, naphthalocyanines are typically easier to both oxidize and reduce than their phthalocyanine counterparts. The effect of peripheral substituents remains similar, allowing for a two-pronged approach to tuning the redox potentials: core expansion (phthalocyanine vs. naphthalocyanine) and peripheral functionalization.

| Modification Type | Example | Effect on Oxidation Potential | Effect on Reduction Potential |

|---|---|---|---|

| Peripheral Electron-Donating Group | -OC8H17 | Becomes easier to oxidize (less positive Eox) | Becomes harder to reduce (more negative Ered) |

| Peripheral Electron-Withdrawing Group | -NO2, -CN | Becomes harder to oxidize (more positive Eox) | Becomes easier to reduce (less negative Ered) |

| Fused-Ring Extension | Phthalocyanine → Naphthalocyanine | Becomes easier to oxidize | Becomes easier to reduce |

Relationship Between Molecular Structure and Supramolecular Organization in Bulk and Thin Films

The supramolecular organization of phthalocyanine derivatives in the solid state is a critical determinant of their physical and chemical properties. The introduction of substituents like the dioctyloxy groups from this compound can lead to the formation of ordered liquid crystalline phases, known as discotic mesophases. In these phases, the disc-shaped phthalocyanine molecules stack into columnar structures, which are highly desirable for applications requiring one-dimensional charge transport.

The nature and arrangement of substituents on the phthalocyanine core dictate the type of mesophase formed and its thermal stability. For instance, in mix-substituted phthalocyanines prepared from this compound and other phthalonitrile derivatives, the ratio and relative positions of the different substituents have been shown to significantly affect the phase transition temperatures.

The formation of well-ordered monolayers and bilayers is a key objective in the fabrication of thin-film devices from phthalocyanine derivatives. The Langmuir-Blodgett and Langmuir-Schaefer techniques are often employed to create highly organized layers of these materials on solid substrates. The behavior of this compound-derived phthalocyanines at the air-water interface is crucial in this context.

Several factors govern whether these molecules form a stable monolayer or proceed to form bilayer or even multilayer aggregates:

Substituent Nature and Position: The amphiphilicity imparted by the dioctyloxy chains is a primary driver for the formation of stable floating layers at the water surface. The length of the aliphatic chains plays a significant role; for instance, ligands with longer alkyl chains (like octyl) have been observed to form stable monolayer structures with larger packing periods.

Intermolecular Interactions: The π-π stacking between the aromatic phthalocyanine cores is a strong driving force for aggregation. The dioctyloxy substituents can modulate the strength of these interactions. By creating steric hindrance, these bulky groups can prevent immediate face-to-face aggregation, allowing for the formation of a well-spread monolayer.

Surface Pressure: In Langmuir trough experiments, the surface pressure applied to the floating molecules is a critical parameter. As the available area per molecule is reduced by compression, a single, two-dimensionally ordered monolayer structure can be formed. Further compression beyond a certain point can lead to the collapse of the monolayer and the formation of stable bilayer structures, where each monolayer retains the organization of the preceding one. In some cases, excessive compression can lead to the formation of three-dimensional aggregates within the monolayer.

Central Metal Ion: The presence and nature of a central metal ion in the phthalocyanine cavity can also influence the packing of the molecules in the monolayer. The coordination properties of the metal can lead to specific intermolecular interactions that favor either monolayer or bilayer formation.

| Factor | Influence on Monolayer/Bilayer Formation |

| Dioctyloxy Chains | Impart amphiphilicity, promoting organization at interfaces. Steric hindrance from the chains can favor monolayer formation by preventing immediate aggregation. |

| π-π Interactions | Strong attractive forces between phthalocyanine cores that drive aggregation. Can lead to bilayer or multilayer formation if not modulated by substituents. |

| Surface Pressure | Increasing surface pressure can transition a gaseous or liquid-expanded phase to a condensed monolayer and subsequently to a bilayer or collapsed film. |

| Central Metal Ion | Can alter intermolecular forces and packing geometry, thereby influencing the stability and structure of the formed layers. |

While well-ordered two-dimensional layers are often the goal, the formation of three-dimensional (3D) aggregates can also occur in thin films of this compound-derived phthalocyanines. The tendency to form these 3D structures is influenced by several molecular and processing parameters.

The interplay between the attractive π-π interactions of the phthalocyanine cores and the repulsive steric interactions of the dioctyloxy side chains is a key determinant of the final film morphology. If the π-π interactions dominate, strong aggregation can occur, leading to the formation of 3D crystallites or disordered aggregates. The dioctyloxy groups, by virtue of their bulkiness, can frustrate this strong co-facial aggregation, promoting a more ordered columnar or layered arrangement.

The introduction of bulky substituents has been shown to be an effective strategy to suppress unwanted aggregation in phthalocyanine thin films. For instance, the presence of bulky groups can increase the distance between the phthalocyanine macrocycles, thereby weakening the π-π interactions and hindering the formation of 3D aggregates. This can lead to improved performance in applications like organic solar cells, where aggregation can act as a trap for charge carriers.

Furthermore, the processing conditions, such as the solvent used for spin-coating or the deposition rate in vacuum evaporation, can significantly impact the degree of aggregation in the resulting thin film. The rate of solvent evaporation, for example, can influence the time available for molecular self-assembly, with slower evaporation rates sometimes favoring the formation of more ordered, less aggregated structures.

Structural Control over Electronic and Photovoltaic Performance of Derived Phthalocyanines

The electronic and photovoltaic properties of phthalocyanines are intrinsically linked to their molecular and supramolecular structure. By strategically modifying the phthalocyanine macrocycle using precursors like this compound, it is possible to tune these properties for specific applications, such as in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs).